Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQRSCCYRFDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine core is typically constructed through cyclocondensation between pyrazole and pyrimidine precursors. A common approach involves reacting 5-amino-1H-pyrazole-4-carboxylate derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example:
Reaction Scheme
Key Conditions
| Parameter | Optimization Range | Impact on Yield |
|---|---|---|
| Temperature | 80°C vs. 100°C | +12% at 100°C |
| Solvent Polarity | Ethanol vs. DMF | +18% in DMF |
| Reaction Time | 6 vs. 12 hours | +9% at 12 hours |
The trifluoromethyl group is often introduced via electrophilic trifluoromethylation using reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) .
Direct Esterification of Carboxylic Acid Precursors
The methyl ester group can be introduced by esterifying the corresponding carboxylic acid derivative. For example, 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes esterification with methanol under acidic conditions:
Reaction Mechanism
Optimized Protocol
-
Catalyst : Sulfuric acid (5 mol%)
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Solvent : Excess methanol (neat conditions)
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Temperature : Reflux (65°C) for 8 hours
Challenges
-
Competing decarboxylation at elevated temperatures.
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Requires rigorous drying to prevent hydrolysis.
One-Pot Tandem Synthesis
Recent advances utilize tandem reactions to streamline synthesis. A representative method involves:
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Knoevenagel Condensation : Formation of α,β-unsaturated ketone.
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Cyclization : With hydrazine derivatives to form the pyrazole ring.
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Esterification : In situ methylation using dimethyl carbonate (DMC).
Case Study
-
Starting Materials : Ethyl acetoacetate and trifluoromethyl acetohydrazide.
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Conditions :
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Solvent: Toluene at 110°C (4 hours).
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Methylation: DMC, K₂CO₃, 80°C (6 hours).
-
Halogenation and Cross-Coupling Strategies
The trifluoromethyl group can be introduced via cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between a brominated pyrazolo[1,5-a]pyrimidine and trifluoromethyl boronic acid:
Protocol
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : Cs₂CO₃ in THF/H₂O (3:1).
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Temperature : 90°C, 12 hours.
Limitations
-
Sensitivity to moisture and oxygen.
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High catalyst loading increases cost.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative:
Ball-Milling Method
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Reagents : 5-Amino-1H-pyrazole-4-carboxylate, methyl propiolate.
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Conditions :
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Frequency: 30 Hz, 2 hours.
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Catalyst: None (autocatalytic).
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Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
Key Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has demonstrated activity against a range of bacterial and fungal strains, positioning it as a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance its efficacy against resistant strains .
Inhibition of Phosphodiesterases
This compound has been investigated for its ability to inhibit phosphodiesterase enzymes, which play a critical role in various signaling pathways related to inflammation and cancer progression. This inhibition can lead to increased levels of cyclic nucleotides, potentially enhancing therapeutic outcomes in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated an IC50 value of 15 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Standard Chemotherapy Agent | MCF-7 | 20 |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | Not effective |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
The methyl ester group at position 2 in the target compound is a key feature. Structural modifications at this position significantly alter physicochemical properties:
- Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 5815-79-2, C₁₆H₁₂F₃N₃O₂): This analogue replaces the methyl group at position 5 with a 4-methylphenyl substituent. The bulkier aryl group enhances lipophilicity (XLogP3 = 3.5 vs. ~3.1 for the target compound) and may influence binding affinity in hydrophobic pockets .
Table 1: Position 2 Modifications
Substituent Variations at Position 5
The methyl group at position 5 in the target compound is a common feature, but analogues with aryl or heteroaryl groups demonstrate divergent properties:
- 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 725699-04-7, C₁₇H₁₄F₃N₃O₂): The 4-isopropylphenyl group increases steric bulk, while the carboxylic acid at position 3 enhances solubility (Topological Polar Surface Area, TPSA = 65.7 vs. 56.5 for methyl esters) .
Table 2: Position 5 Modifications
Substituent Variations at Position 7
The trifluoromethyl group at position 7 is conserved in most analogues, contributing to electron-withdrawing effects and metabolic stability. However, ester vs. acid derivatives differ in reactivity:
- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 937605-92-0, C₁₈H₁₆F₃N₃O₄): The ethyl ester at position 3 and methoxyphenyl at position 5 increase molecular weight (365.31 g/mol vs.
- 5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS N/A, C₁₀H₆F₅N₃O₂): The pentafluoroethyl group at position 7 further enhances electronegativity, possibly improving target selectivity .
Biological Activity
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018125-80-8) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 259.19 g/mol
- CAS Number : 1018125-80-8
Biological Activity Overview
Recent studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has been investigated primarily for its antitubercular and anticancer properties.
Antitubercular Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study reported that certain analogues demonstrated low cytotoxicity while maintaining substantial efficacy against Mtb within macrophages. The mechanism of action was distinct from traditional targets such as cell-wall biosynthesis and iron uptake pathways, suggesting alternative modes of action for these compounds .
Anticancer Activity
In terms of anticancer properties, compounds within this chemical class have shown promising results in various cancer cell lines. For instance, a related study indicated that certain pyrazolo[1,5-a]pyrimidines exhibited IC values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index was notably higher for some compounds, indicating their potential as targeted therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Preliminary SAR studies have identified key structural features that influence antitubercular activity:
| Compound | R Group | MIC (μM) | Cytotoxicity (HepG2) |
|---|---|---|---|
| P1 | O-Me | Not Active | High |
| P2 | N-Me | Not Active | Moderate |
| P6 | CH₃ | 4.5 | Low |
| P7 | CF₃ | 2.3 | Low |
The data indicate that modifications at specific positions can drastically alter both efficacy and safety profiles .
Case Studies
- Antitubercular Screening : A focused library containing various pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and screened against Mtb H37Rv strains. The most active compounds were characterized by specific substitutions that enhanced their binding affinity without increasing cytotoxicity to host cells .
- Cancer Cell Line Studies : In vitro studies on MCF-7 and MDA-MB-231 cell lines demonstrated that selected derivatives not only inhibited cell growth effectively but also induced apoptosis through caspase activation pathways. The highest increase in caspase levels was observed with the most potent analogues .
Q & A
Q. Advanced
- Planar Core : Dihedral angles <2° between pyrazole and pyrimidine rings maximize π-stacking with aromatic enzyme residues .
- Ester Flexibility : Rotatable C-O bonds in the carboxylate group allow conformational adaptation to binding pockets .
How to design SAR studies for pyrazolo[1,5-a]pyrimidine derivatives?
Advanced
Methodology includes:
Substituent Variation : Replace -CF₃ with -Cl, -Br, or -CH₃ to assess steric/electronic effects .
Bioassay Profiling : Test against enzyme panels (e.g., COX-2, HMG-CoA reductase) using fluorescence polarization .
What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
